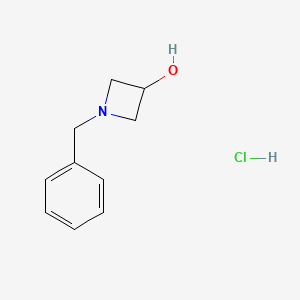

1-Benzylazetidin-3-ol hydrochloride

Description

Historical Perspectives and Evolution of Azetidine (B1206935) Synthesis Methodologies

The journey of azetidine synthesis began in the early 20th century, with the first synthesis reported in 1920. ontosight.ai Early methods, pioneered by researchers such as August Michaelis and Carl Schering, were often multi-step processes with low yields, typically in the range of 10-20%. ontosight.ai These initial forays laid the groundwork for the development of more efficient and economically viable synthetic routes. ontosight.ai

Over the years, a variety of methods for constructing the azetidine ring have been developed. These can be broadly categorized into:

Cyclizations via C-N bond formation: This is a common strategy, often involving the intramolecular cyclization of a γ-amino alcohol or a related derivative. magtech.com.cn

Cyclizations via C-C bond formation: These methods involve the formation of a carbon-carbon bond to close the four-membered ring. magtech.com.cn

[2+2] Cycloadditions: The reaction of imines with alkenes, often photochemically induced, can lead to the formation of azetidine rings. magtech.com.cn

Ring Contraction and Expansion Reactions: Azetidines can be synthesized through the rearrangement of larger or smaller ring systems. magtech.com.cn

Reduction of Azetidin-2-ones (β-lactams): The reduction of the carbonyl group in β-lactams is a well-established method for obtaining azetidines. magtech.com.cnacs.org

The development of more sophisticated methods, such as those employing microwave irradiation or transition-metal catalysis, has significantly improved the efficiency and scope of azetidine synthesis. organic-chemistry.org

Fundamental Structural Characteristics of the Azetidine Ring System

The chemical behavior of azetidines is intrinsically linked to the unique geometry and electronic properties of their four-membered ring.

Azetidines possess a significant amount of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable and less reactive pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain has several important chemical consequences:

Enhanced Reactivity: The strain in the azetidine ring makes it susceptible to ring-opening reactions under appropriate conditions. This reactivity can be harnessed for the synthesis of a variety of acyclic and heterocyclic compounds. rsc.orgrsc.orgresearchgate.net For instance, acid-promoted ring-opening of azetidines can lead to the formation of γ-functionalized amines. rsc.org

Unique Reaction Pathways: The strain can drive reactions that are not observed in larger, less strained ring systems. nih.gov This allows for the development of novel synthetic methodologies that utilize the relief of ring strain as a driving force.

Structural Rigidity: The strained ring imparts a degree of rigidity to the molecule, which can be advantageous in the design of molecules that need to adopt specific conformations to interact with biological targets. researchgate.netnih.gov

| Ring System | Ring Strain (kcal/mol) |

| Aziridine | 27.7 rsc.org |

| Azetidine | 25.4 rsc.org |

| Pyrrolidine | 5.4 rsc.org |

| Piperidine | ~0 researchgate.net |

The presence of the nitrogen atom within the azetidine ring profoundly influences its chemical properties and three-dimensional structure.

Basicity and Nucleophilicity: The lone pair of electrons on the nitrogen atom confers basic and nucleophilic character to the azetidine ring. The nitrogen can be protonated by acids or can act as a nucleophile in various reactions. The pKa of the azetidinium ion is a key parameter that governs its behavior in acidic media. nih.gov

Conformational Puckering: The azetidine ring is not planar and adopts a puckered conformation to alleviate some of the ring strain. The nitrogen atom plays a crucial role in the ring's conformational preferences. The barrier to nitrogen inversion is a significant factor in determining the conformational dynamics of the ring.

N-Substitution: The substituent on the nitrogen atom has a significant impact on the reactivity and conformation of the azetidine ring. Electron-withdrawing groups on the nitrogen can decrease its nucleophilicity and alter the ring's susceptibility to ring-opening reactions. Conversely, bulky substituents can influence the stereochemical outcome of reactions involving the azetidine ring.

Overview of 1-Benzylazetidin-3-ol (B1275582) Hydrochloride as a Key Azetidine Derivative and Synthetic Building Block

1-Benzylazetidin-3-ol hydrochloride is a commercially available and synthetically valuable derivative of azetidine. researchgate.netchemicalbook.com The benzyl (B1604629) group serves as a protecting group for the nitrogen atom, which can be removed under various conditions, typically through catalytic hydrogenation. google.com

The synthesis of 1-benzylazetidin-3-ol often involves the cyclization of N-benzyl-3-amino-1-chloropropan-2-ol. google.com This process has been optimized for large-scale production, making it an economically viable starting material. researchgate.net

This compound is a versatile building block for the synthesis of a wide range of more complex molecules. The hydroxyl group at the 3-position can be further functionalized, for example, through oxidation to the corresponding ketone (1-benzylazetidin-3-one) or by conversion to other functional groups. researchgate.netchemicalbook.com The azetidine ring itself can be retained in the final product or can be used as a precursor to other structures through ring-opening reactions.

One of the key applications of this compound is as an intermediate in the synthesis of azetidin-3-ol (B1332694) hydrochloride. researchgate.netchemicalbook.com Azetidin-3-ol hydrochloride, in turn, is a valuable building block in medicinal chemistry, being incorporated into various drug candidates and used as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Benzylazetidin-3-ol | 54881-13-9 chemicalbook.com | C10H13NO | 163.22 |

| This compound | 90604-02-7 scbt.com | C10H14ClNO | 199.68 |

| Azetidin-3-ol hydrochloride | 18621-18-6 medchemexpress.com | C3H8ClNO | 109.55 |

| 1-Benzhydrylazetidin-3-ol | 18621-17-5 bldpharm.com | C16H17NO | 239.31 |

| 1-Benzhydrylazetidin-3-one (B119530) | 40320-60-3 chemicalbook.com | C16H15NO | 237.30 |

Properties

CAS No. |

223382-13-6 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

1-benzylazetidin-3-ol;hydrochloride |

InChI |

InChI=1S/C10H13NO.ClH/c12-10-7-11(8-10)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H |

InChI Key |

JDCSQLCLIAJBBK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1CC2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzylazetidin 3 Ol Hydrochloride

Strategies for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring is the cornerstone of synthesizing 1-benzylazetidin-3-ol (B1275582) hydrochloride. Several effective synthetic strategies are employed, each with distinct advantages and applications, primarily focusing on the crucial carbon-nitrogen bond formation to close the four-membered ring.

Intramolecular Cyclization of Functionalized Precursors

A prevalent and effective method for synthesizing the azetidine ring is through intramolecular cyclization. This approach utilizes a precursor molecule that already contains the three carbon atoms and the nitrogen atom of the intended ring. The cyclic structure is then formed by inducing a bond-forming reaction between two ends of this precursor.

One of the most frequently used methods for preparing 1-substituted azetidin-3-ols involves the reaction of an amine with an epihalohydrin, such as epichlorohydrin (B41342) or epibromohydrin. In the synthesis of 1-benzylazetidin-3-ol, benzylamine (B48309) is reacted with an epihalohydrin in a two-step sequence. Initially, the amine opens the epoxide ring of the epihalohydrin, forming a halohydrin intermediate. This is followed by an intramolecular cyclization, where the newly formed secondary amine displaces the halide to create the azetidine ring.

The reaction of benzylamine with 2-(chloromethyl)oxirane (epichlorohydrin) first yields 1-benzylamino-3-chloro-2-propanol. This intermediate is then treated with a base to promote the intramolecular cyclization, resulting in 1-benzylazetidin-3-ol. The hydrochloride salt is subsequently formed by treating the free base with hydrochloric acid.

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

|---|---|---|---|

| Benzylamine | 2-(chloromethyl)oxirane | 1-(benzylamino)-3-chloropropan-2-ol | 1-Benzylazetidin-3-ol |

This strategy hinges on the intramolecular displacement of a good leaving group by a nitrogen atom to form the azetidine ring. The precursor is typically a 3-amino-1-propanol derivative in which the hydroxyl group has been converted into a more effective leaving group, such as a halide, mesylate, or triflate.

For example, a suitable precursor can be synthesized from 1,3-dichloropropan-2-ol. Reaction with benzylamine initially forms 1-benzylamino-3-chloropropan-2-ol. Alternatively, a precursor like 3-(benzylamino)propane-1-ol can be synthesized, and its hydroxyl group activated by conversion to a mesylate or tosylate. Treatment with a base then triggers the intramolecular SN2 reaction to form the 1-benzylazetidine (B3057175) ring. The choice of leaving group is critical, with triflates and mesylates often being favored for their high reactivity. The cyclization of γ-amino alcohols and their derivatives, where the hydroxyl group is converted into a good leaving group like a mesylate, is a key method for forming the azetidine ring.

| Precursor | Leaving Group | Product |

|---|---|---|

| 3-(Benzylamino)propyl mesylate | Mesylate | 1-Benzylazetidine |

| 1-(Benzylamino)-3-chloropropan-2-ol | Halogen (Chloro) | 1-Benzylazetidin-3-ol |

The direct cyclization of aminoalcohols presents another viable route. In this method, a 3-amino-1-propanol derivative is treated with a strong base. A common approach involves the reaction of benzylamine with glycerol (B35011) dichlorohydrin (1,3-dichloro-2-propanol) in the presence of a base. The base facilitates both the initial N-alkylation and the subsequent intramolecular cyclization to yield 1-benzylazetidin-3-ol.

Reduction of Azetidinones (β-Lactams) and Derivatives

The reduction of azetidin-2-ones, commonly known as β-lactams, offers a pathway to saturated azetidine rings. The carbonyl group of the β-lactam can be reduced to a methylene (B1212753) group using potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The necessary β-lactam precursor can be synthesized through methods such as the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger synthesis).

For the synthesis of 1-benzylazetidin-3-ol, a suitably substituted β-lactam, such as 1-benzyl-3-hydroxyazetidin-2-one, would be required. The reduction of the amide carbonyl within the β-lactam ring is a challenging transformation that often necessitates harsh conditions, but it remains a valid synthetic strategy for accessing the azetidine core structure.

| Starting Material | Reducing Agent | Product |

|---|---|---|

| 1-Benzyl-3-hydroxyazetidin-2-one | Lithium aluminum hydride (LiAlH₄) | 1-Benzylazetidin-3-ol |

| 1-Benzylazetidin-2-one | Borane (BH₃) | 1-Benzylazetidine |

Alternative Cycloaddition and Rearrangement Approaches to Azetidines

Beyond the more conventional cyclization and reduction methods, other advanced strategies can be employed for the synthesis of the azetidine ring. These include various cycloaddition reactions and molecular rearrangements. For instance, [2+2] cycloaddition reactions between an alkene and an isocyanate can lead to the formation of a β-lactam, which can then be further modified and reduced as previously described.

Photochemical reactions also offer a route. For example, the Paterno-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, can be adapted to form oxetanes. These can subsequently be converted to azetidines through ring-opening and cyclization with an amine. Rearrangement reactions, such as the Hofmann or Curtius rearrangement of γ-amino acids or their derivatives, can also be engineered to produce the azetidine ring, although these are less commonly used for the specific synthesis of 1-benzylazetidin-3-ol. These alternative methods often provide access to unique substitution patterns on the azetidine ring.

Optimization and Scalability in the Synthesis of 1-Benzylazetidin-3-ol

The commercial synthesis of 1-benzylazetidin-3-ol and its subsequent conversion to azetidin-3-ol (B1332694) hydrochloride has been optimized to create a robust and economical process suitable for large-scale production. researchgate.net A primary industrial route involves the reaction of benzylamine with an epoxy halide, such as epichlorohydrin. google.com This approach is favored due to the low cost and commercial availability of the starting materials. researchgate.net

A significant challenge in this synthesis is controlling the reaction to maximize the yield of the desired product while minimizing the formation of byproducts, particularly di(3-chloro-2-hydroxypropyl) benzylamine. researchgate.net Optimized processes have been developed to address this, resulting in a more efficient and economical production cycle. researchgate.netresearchgate.net The cyclization of the intermediate, N-benzyl-3-amino-1-chloro-propan-2-ol, is a critical step. google.com This intramolecular reaction is typically carried out by heating the intermediate in a suitable solvent system. google.com

Further process refinements include the use of phase-transfer catalysts, such as tetraalkylammonium halides, to accelerate the cyclization reaction. google.com For instance, the use of tetrabutylammonium (B224687) iodide has been shown to facilitate the ring-closure step, although comparable yields can be achieved without it over longer reaction times. google.com The choice of solvent and reaction temperature are also crucial parameters; the cyclization is often performed under reflux conditions at temperatures ranging from 50°C to 150°C. google.com These optimized, often one-pot procedures, provide high yields of 1-benzylazetidin-3-ol with high purity, making the process suitable for multikilogram scale-up. researchgate.net

Table 1: Key Parameters in the Industrial Synthesis of 1-Benzylazetidin-3-ol

| Parameter | Description | Findings/Optimization | Source(s) |

|---|---|---|---|

| Starting Materials | Primary reactants for the synthesis. | Benzylamine and epichlorohydrin are used due to low cost and availability. | researchgate.netgoogle.com |

| Intermediate | The precursor that undergoes cyclization. | N-benzyl-3-amino-1-chloro-propan-2-ol is formed in situ. | google.com |

| Reaction Solvent | Medium for the cyclization reaction. | Triethylamine (B128534) is used as a solvent and base. | google.com |

| Temperature | Operating temperature for cyclization. | Elevated temperatures, typically 50°C to 150°C (reflux). | google.com |

| Catalyst | Additive to enhance reaction rate. | Phase-transfer catalysts like tetrabutylammonium iodide can accelerate the reaction. | google.com |

| Byproduct Control | Strategy to improve product purity. | Optimized conditions reduce the formation of di(3-chloro-2-hydroxypropyl) benzylamine. | researchgate.net |

Modern synthetic strategies for azetidine rings frequently employ catalytic systems to enhance efficiency and selectivity. organic-chemistry.orgfrontiersin.org Lanthanide catalysts, particularly Lanthanum(III) triflate (La(OTf)₃), have proven effective in the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines. frontiersin.orgfrontiersin.org This method is notable for its high yields and tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. frontiersin.orgfrontiersin.org The La(OTf)₃-catalyzed reaction proceeds smoothly with substrates bearing both electron-donating and electron-withdrawing groups on the nitrogen substituent. frontiersin.org

Other catalytic systems are also pivotal in azetidine synthesis. Copper-catalyzed N-arylation is a key step in a three-step sequence to produce diversely substituted N-aryl-2-cyanoazetidines from β-amino alcohols. organic-chemistry.org Palladium-catalyzed intramolecular C-H amination represents another advanced approach, enabling the synthesis of azetidines from picolinamide-protected amine substrates. organic-chemistry.orgrsc.org These methods provide alternative routes to the azetidine core, often with distinct advantages in substrate scope and reaction conditions.

Table 2: Comparison of Catalytic Methods in Azetidine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantages | Source(s) |

|---|---|---|---|---|

| Lanthanum(III) triflate | Intramolecular aminolysis | cis-3,4-Epoxy amines | High regioselectivity, high yields, broad functional group tolerance. | frontiersin.orgfrontiersin.org |

| Copper salts | N-arylation/Cyclization | β-Amino alcohols | Access to N-aryl-2-cyanoazetidines with predictable diastereoselectivity. | organic-chemistry.org |

| Palladium(II) complexes | Intramolecular C-H Amination | Picolinamide (PA) protected amines | Synthesis of functionalized azetidines via γ-C(sp³)–H activation. | organic-chemistry.orgrsc.org |

Achieving precise control over regioselectivity and diastereoselectivity is fundamental to the efficient synthesis of substituted azetidines like 1-benzylazetidin-3-ol. The regioselectivity of the ring-forming step is critical. In the synthesis from benzylamine and epichlorohydrin, the intramolecular cyclization of N-benzyl-3-amino-1-chloro-propan-2-ol proceeds via a nucleophilic substitution (S_N2) mechanism, where the nitrogen atom attacks the primary carbon bearing the chlorine atom, leading to the desired 4-membered ring. researchgate.net

The regioselectivity of ring-opening reactions of azetidines is also a well-studied area, with outcomes heavily dependent on the electronic and steric nature of the ring's substituents. magtech.com.cn Lewis acid catalysis is often required for these transformations. magtech.com.cn For the formation of the azetidine ring itself, methods have been developed to ensure high selectivity. Lanthanide-catalyzed aminolysis of epoxy amines, for example, shows high regioselectivity for C3-selective attack in cis-isomers. frontiersin.orgfrontiersin.org

Diastereoselectivity is also a key consideration, especially when multiple stereocenters are present. In many azetidine syntheses, the stereochemistry can be controlled with high precision. For instance, the cyclization of N-benzyl derivatives has been reported to be completely diastereoselective, yielding a single diastereoisomer. acs.org Other methods, such as the iodine-mediated cyclization of homoallyl amines, deliver cis-2,4-azetidines through a 4-exo trig cyclization with excellent stereocontrol. nih.gov The development of electrocyclization routes to azetidine nitrones also provides access to highly substituted azetidines with excellent diastereoselectivity. nih.govresearchgate.net

Precursors and Starting Materials Utilized in the Synthesis of 1-Benzylazetidin-3-ol Hydrochloride

The selection of appropriate precursors is crucial for an efficient and cost-effective synthesis. The most common and industrially viable starting materials for producing 1-benzylazetidin-3-ol are benzylamine and an epihalohydrin, typically epichlorohydrin. researchgate.netgoogle.com

These precursors react to form the key intermediate, N-benzyl-3-amino-1-chloro-propan-2-ol. google.com This aminoalcohol is then cyclized, often in the same pot, to yield 1-benzylazetidin-3-ol. researchgate.net The final hydrochloride salt is typically prepared in a subsequent step. The use of these specific starting materials is a cornerstone of the optimized process, balancing low cost with high efficiency. researchgate.net Alternative, though less common for this specific target, precursors for general azetidine synthesis include β-amino alcohols, homoallyl amines, and various diols or dihalides which undergo cyclization with an amine. organic-chemistry.orgnih.gov

Table 3: Primary Precursors for 1-Benzylazetidin-3-ol Synthesis

| Precursor | Chemical Formula | Role in Synthesis | Source(s) |

|---|---|---|---|

| Benzylamine | C₇H₉N | Provides the nitrogen atom and the N-benzyl group for the azetidine ring. | researchgate.netgoogle.com |

| Epichlorohydrin | C₃H₅ClO | Acts as a three-carbon electrophilic building block that reacts with the amine. | researchgate.netgoogle.com |

| N-Benzyl-3-amino-1-chloro-propan-2-ol | C₁₀H₁₄ClNO | The key intermediate formed from the initial reaction, which undergoes intramolecular cyclization to form the azetidine ring. | google.com |

Chemical Reactivity and Transformations of 1 Benzylazetidin 3 Ol Hydrochloride

Azetidine (B1206935) Ring Opening Reactions

The inherent ring strain of the azetidine core in 1-benzylazetidin-3-ol (B1275582) hydrochloride makes it susceptible to ring-opening reactions. This process relieves the strain energy of the four-membered ring and is a key pathway for its synthetic transformations. These reactions are typically facilitated by nucleophiles, often under acidic conditions which activate the azetidine nitrogen.

The ring-opening of azetidines, including 1-benzylazetidin-3-ol, generally proceeds via a nucleophilic substitution (SN2)-type mechanism. Protonation or coordination of a Lewis acid to the azetidine nitrogen enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. The attack of a nucleophile at either C2 or C4 leads to the cleavage of a carbon-nitrogen bond.

In the case of 3-substituted azetidinols, the reaction is highly regioselective. For instance, the Lewis acid-mediated ring-opening of the structurally similar 1-benzhydrylazetidine-3-ol with phenolic nucleophiles occurs via an SN2 pathway. This reaction results in the formation of 1-amino-3-aryloxy-2-propanol derivatives. Similarly, treatment of azetidine with concentrated hydrochloric acid upon heating can induce ring-opening. The general mechanism involves the nucleophile attacking the carbon atom, leading to the cleavage of the C-N bond and the formation of a substituted aminopropanol (B1366323) derivative.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidinols

| Azetidinol Derivative | Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 1-Benzhydrylazetidine-3-ol | Phenols | Lewis Acid (e.g., BF3·OEt2) | 1-(Benzhydrylamino)-3-aryloxy-2-propanol |

| 3-Phenylazetidinols | Electron-deficient ketones | Acidic conditions | Substituted Dioxolanes |

The regioselectivity and facility of azetidine ring-opening are significantly influenced by the nature of substituents on both the nitrogen atom and the carbon atoms of the ring.

N-Substituents: The electronic properties of the nitrogen substituent play a crucial role. Electron-withdrawing groups on the nitrogen can activate the ring towards nucleophilic attack. Conversely, the N-benzyl group in 1-benzylazetidin-3-ol is an electron-donating group which can modulate the basicity and reactivity of the nitrogen atom. Studies on related N-aryl azetidines have shown that the electronic nature of the N-substituent affects the stability and decomposition pathways involving ring-opening. acs.org

C3-Substituents: The substituent at the C3 position, in this case, the hydroxyl group, can direct the regioselectivity of the ring-opening. Furthermore, studies on other 3-substituted azetidines have demonstrated that the steric and electronic properties of the C3-substituent can influence enantioselectivity in catalyzed ring-opening reactions. nih.gov For example, azetidines with small alkyl groups at C3 showed different reactivity compared to those with aromatic or heteroaromatic substituents. nih.gov

Derivatization at the Nitrogen Atom (N-Alkylation and N-Protection)

The nitrogen atom of the azetidine ring is a key site for functionalization, allowing for the introduction of various alkyl or protecting groups.

Protecting groups are often employed to temporarily block the reactivity of the azetidine nitrogen during synthetic sequences.

tert-Butoxycarbonyl (Boc) Group: The Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions. fishersci.co.uk The N-Boc derivative can be prepared by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. nih.gov Deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent. fishersci.co.ukmdpi.com

Thio-analogue Protecting Groups: For certain applications, such as directed metalation, standard N-Boc groups are not sufficiently activating. In these cases, thiocarbonyl analogues like N-thiopivaloyl or N-tert-butoxythiocarbonyl (Botc) are used. acs.org The N-thiopivaloyl group effectively directs lithiation at the α-position of the azetidine ring but requires harsh conditions for its removal. acs.orgnih.gov The Botc group also facilitates this reactivity but has the advantage of being removable under milder acidic or thermal conditions, offering greater synthetic flexibility. acs.org

Table 2: Common N-Protecting Groups for Azetidines and Their Deprotection Conditions

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) fishersci.co.ukmdpi.com |

| Thiopivaloyl | - | Thiopivaloyl chloride | Harsh conditions (e.g., MeLi) acs.org |

The N-benzyl group is a common protecting group for amines that can be removed under reductive conditions. This debenzylation reaction is a key transformation, yielding the corresponding secondary amine, azetidin-3-ol (B1332694), which is itself a valuable building block.

The most common method for N-debenzylation is catalytic hydrogenation. This is typically performed using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H₂). fishersci.co.uk An alternative and often faster method is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of Pd/C. mdma.ch This method avoids the need for pressurized hydrogen gas. In some cases, particularly with complex substrates, the addition of a weak acid can facilitate the debenzylation reaction. nih.gov

Transformations of the Hydroxyl Group

The secondary hydroxyl group at the C3 position of 1-benzylazetidin-3-ol is another site for diverse chemical modifications. These transformations allow for the introduction of new functional groups and the extension of the molecular scaffold.

Common transformations include:

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-benzylazetidin-3-one. This reaction is typically carried out using common oxidizing agents such as chromium-based reagents or, under milder conditions, Swern or Dess-Martin periodinane oxidation. The resulting ketone is a versatile intermediate for further reactions, such as nucleophilic additions to the carbonyl group.

Esterification: The hydroxyl group can be readily converted into an ester. This can be achieved through Fischer esterification with a carboxylic acid under acidic catalysis, or by reaction with an acyl chloride or anhydride (B1165640) in the presence of a base. masterorganicchemistry.comyoutube.com The Mitsunobu reaction provides another mild method for esterification, particularly for hindered alcohols. nih.gov

Conversion to a Leaving Group: To facilitate nucleophilic substitution at the C3 position, the hydroxyl group can be converted into a better leaving group. A common strategy is to form a sulfonate ester, such as a mesylate or tosylate, by reacting the alcohol with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine (B128534). This converts the poor leaving group (hydroxide) into a good leaving group (mesylate or tosylate), which can then be displaced by a variety of nucleophiles.

Table 3: Summary of Compound Names

| Compound Name |

|---|

| 1-Benzylazetidin-3-ol hydrochloride |

| 1-Benzhydrylazetidine-3-ol |

| 1-Amino-3-aryloxy-2-propanol |

| 3-Phenylazetidinols |

| Dioxolanes |

| Azetidine |

| 3-Halo-1-aminopropane |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| Thiopivaloyl chloride |

| Methyl lithium (MeLi) |

| O-tert-butyl chlorothioformate |

| Azetidin-3-ol |

| Ammonium formate |

| 1-Benzylazetidin-3-one |

| Methanesulfonyl chloride |

Formation of Sulfonic Esters (e.g., Mesylates, Tosylates)

The hydroxyl group of 1-benzylazetidin-3-ol is readily converted into a sulfonate ester, such as a mesylate or tosylate. This transformation is crucial as it converts the hydroxyl into an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. The reaction is typically carried out by treating the alcohol with a sulfonyl chloride (like methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a non-nucleophilic base, such as triethylamine, in an aprotic solvent like dichloromethane (B109758). chemicalbook.comgoogle.com

A patent describes a procedure where 1-benzylazetidin-3-ol is reacted with methanesulfonyl chloride and triethylamine in dichloromethane to produce the corresponding mesylate in good yield. google.com This intermediate is then used for further functionalization. Similarly, the synthesis of 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate (B1217627) is achieved by reacting the corresponding alcohol with methanesulfonyl chloride in the presence of triethylamine. google.com These sulfonic esters are potent electrophiles and key intermediates for introducing other functional groups at the C3 position of the azetidine ring. google.comgoogle.com

| Reactant | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-Benzylazetidin-3-ol | Methanesulfonyl chloride, Triethylamine | Dichloromethane | Mesylate of 1-benzylazetidin-3-ol | chemicalbook.comgoogle.com |

| 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrobromide | Methanesulfonyl chloride, Triethylamine | Methylene (B1212753) chloride | 1-[bis(4-chlorophenyl)methyl]azetidin-3-yl methanesulfonate | google.com |

Oxidation Reactions (e.g., to 1-Benzylazetidin-3-one)

The secondary alcohol of 1-benzylazetidin-3-ol can be oxidized to the corresponding ketone, 1-benzylazetidin-3-one. This transformation is a key step in the synthesis of various biologically active azetidine derivatives. A variety of standard oxidation protocols for secondary alcohols can be employed, with the Swern oxidation being a well-documented method for this class of compounds.

For the structurally similar compound 1-benzhydrylazetidin-3-ol, a Swern oxidation using oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) in dichloromethane at low temperatures (-78 °C), followed by quenching with triethylamine, affords 1-benzhydrylazetidin-3-one (B119530) in a high yield of 96%. chemicalbook.com This method is valued for its mild conditions, which are compatible with the sensitive azetidine ring. The resulting ketone, 1-benzhydrylazetidin-3-one, is a known intermediate used in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors. chemicalbook.comchemicalbook.com

| Starting Material | Oxidation Method | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Benzhydrylazetidin-3-ol | Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | 1-Benzhydrylazetidin-3-one | 96% | chemicalbook.com |

Other Hydroxyl Functionalizations (e.g., Etherification, Esterification)

Beyond forming sulfonate esters, the hydroxyl group of 1-benzylazetidin-3-ol can be functionalized in other ways, such as through etherification or esterification. These reactions expand the range of accessible derivatives.

Nucleophilic Substitution: As previously noted, the conversion of the hydroxyl to a mesylate or tosylate allows for nucleophilic substitution. A patent demonstrates this by reacting the mesylate of 1-benzylazetidin-3-ol with sodium cyanide in a mixture of water and dimethylformamide. This reaction proceeds via an SN2 mechanism to yield 1-benzyl-3-cyanoazetidine, showcasing a method to form a new carbon-carbon bond at the C3 position. google.com

Etherification: The formation of ethers from 3-hydroxyazetidines is also a known transformation. For example, various 3-phenoxy-1-benzhydrylazetidine derivatives have been synthesized, indicating that Williamson ether synthesis or related methods are applicable. chemicalbook.com Additionally, the synthesis of 3-methoxyazetidines has been reported, further highlighting the accessibility of ether derivatives. nih.gov

Esterification: Standard esterification procedures can be applied to form esters from the 3-hydroxyl group. This can be achieved through reaction with a carboxylic acid under acidic conditions (Fischer esterification) or, more commonly for sensitive substrates, by reacting the alcohol with an acyl chloride or anhydride in the presence of a base. masterorganicchemistry.commedcraveonline.comyoutube.com These reactions produce a wide array of ester derivatives.

Functionalization of the Azetidine Ring Carbon Atoms

Direct functionalization of the C-H bonds of the azetidine ring presents a more advanced synthetic challenge but offers a direct route to substituted derivatives without pre-functionalization at the C3 position. These methods typically involve the formation of organometallic intermediates. rsc.orgresearchgate.net

α-Lithiation and Subsequent Electrophilic Trapping Reactions

Direct deprotonation (lithiation) of the azetidine ring using strong bases like organolithium reagents can generate a nucleophilic carbon center that can be trapped with various electrophiles. The regioselectivity of this deprotonation is influenced by factors such as the substituent on the nitrogen atom and the presence of other functional groups. rsc.orgresearchgate.net For N-aryl azetidines, the azetidine ring can act as a directing group for ortho-lithiation of the aryl substituent. lookchem.com

While specific examples detailing the α-lithiation of 1-benzylazetidin-3-ol at the C2 or C4 position are not extensively documented, reviews on metallated azetidines suggest that such reactions are feasible. rsc.orgresearchgate.net The interplay between the N-benzyl group and the C3-hydroxyl (or a protected form) would be critical in directing the site of deprotonation. The generation of a lithiated species at C2, for example, would create a powerful nucleophile for reaction with electrophiles like alkyl halides, carbonyl compounds, or silyl (B83357) chlorides, enabling the introduction of a wide range of substituents directly onto the azetidine ring.

Metal-Mediated Functionalization and Cross-Coupling Reactions of Azetidines

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the azetidine ring. These reactions typically require the C3 position to be converted into a suitable coupling partner, such as a halide or a sulfonate ester. organic-chemistry.org

The hydroxyl group of 1-benzylazetidin-3-ol can be converted to its mesylate or tosylate (as described in 3.3.1), which can then be displaced to form a 3-iodo- or 3-bromoazetidine. This halo-azetidine is a key precursor for various cross-coupling reactions.

Palladium-Catalyzed Coupling: The Hiyama cross-coupling of 3-iodoazetidine (B8093280) with various arylsilanes has been successfully demonstrated using a palladium catalyst (Pd(OAc)₂) with a phosphine (B1218219) ligand (Dppf). This method provides a direct route to 3-arylazetidines under mild conditions. organic-chemistry.org

Iron-Catalyzed Coupling: Iron, being an inexpensive and environmentally benign metal, has emerged as a valuable catalyst for cross-coupling reactions. mdpi.comnih.gov Protocols for the iron-catalyzed coupling of 3-iodoazetidines with Grignard reagents have been developed, allowing for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds.

These metal-mediated strategies significantly enhance the synthetic utility of the azetidine scaffold, allowing for the construction of complex and diverse molecular architectures.

| Azetidine Substrate | Coupling Partner | Catalytic System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Iodoazetidine | Arylsilanes | Pd(OAc)₂, Dppf | Hiyama Coupling | 3-Arylazetidines | organic-chemistry.org |

| 3-Iodoazetidines | Grignard Reagents (Aryl, Vinyl, Alkyl) | Iron Catalyst | Cross-Coupling | 3-Substituted Azetidines | mdpi.com |

Utility As a Synthetic Intermediate in Complex Organic Synthesis

Precursor to Unsubstituted Azetidin-3-ol (B1332694) Hydrochloride

A primary application of 1-benzylazetidin-3-ol (B1275582) is its role as a precursor in the synthesis of azetidin-3-ol hydrochloride. researchgate.netchemicalbook.com The process involves the debenzylation of 1-benzylazetidin-3-ol, typically through catalytic hydrogenation. This reaction is commonly carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govscienceopen.com The resulting azetidin-3-ol can then be converted to its hydrochloride salt. google.com

An alternative approach involves the use of a mixed catalyst system of palladium and niobic acid-on-carbon, which has been shown to facilitate the hydrogenative deprotection of N-benzyl groups effectively. nih.gov The use of acetic acid has also been found to facilitate N-benzyl deprotection during palladium-catalyzed hydrogenation. nih.gov

Table 1: Synthesis of Azetidin-3-ol Hydrochloride from 1-Benzylazetidin-3-ol

| Step | Reagents and Conditions | Product | Yield | Purity | Reference |

| Debenzylation | 1-benzyl-3-hydroxyazetidine, Methanol (B129727), 4mol/L HCl, 10% Palladium on carbon, Hydrogenation for 8 hours | 3-hydroxy-azetidine hydrochloride | >90% | >98% | google.com |

| Debenzylation | 1-benzylazetidin-3-ol, THF, 5% Pd/C, H₂ atmosphere, Room temperature for 20 hours | tert-butyl 3-hydroxyazetidine-1-carboxylate | Not specified | Not specified | nih.govscienceopen.com |

Intermediate in the Synthesis of Azetidine-3-Carboxylic Acid Derivatives

1-Benzylazetidin-3-ol hydrochloride is a key starting material for the synthesis of azetidine-3-carboxylic acid derivatives. These derivatives are valuable intermediates in the preparation of biologically active compounds. googleapis.commedchemexpress.comgoogle.com The synthesis typically involves the conversion of the hydroxyl group to a leaving group, such as a mesylate, followed by reaction with a cyanide source to introduce the nitrile functionality. google.com Subsequent hydrolysis of the nitrile yields the carboxylic acid. The N-benzyl group serves as a protecting group throughout this sequence and can be removed at a later stage. googleapis.com

A process for preparing N-benzyl azetidine-3-carboxylic acid involves reacting N-benzyl-3-cyano-azetidine with methanol and sulfuric acid, followed by hydrolysis of the resulting methyl ester with hot water. googleapis.com

Role in the Construction of Functionalized Azetidine (B1206935) Scaffolds for Chemical Research

The strained four-membered ring of azetidine makes it a desirable scaffold in medicinal chemistry. 1-Benzylazetidin-3-ol provides a versatile platform for constructing a diverse range of functionalized azetidine derivatives.

The functional groups on 1-benzylazetidin-3-ol allow for its incorporation into more complex multicyclic and bridged ring systems. The hydroxyl group can be converted into a leaving group to facilitate intramolecular cyclization reactions, or it can participate in intermolecular reactions to build larger structures. The azetidine nitrogen, after debenzylation, can also be used as a nucleophile to form new rings. Research has described the synthesis and diversification of densely functionalized azetidine ring systems to access a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov

The synthesis of chiral azetidine derivatives is of significant interest due to the importance of stereochemistry in drug action. While direct enantioselective synthesis from this compound is not the primary approach, this compound can be used to generate racemic mixtures that are then resolved, or it can be incorporated into diastereoselective reactions.

More advanced methods focus on the enantioselective synthesis of azetidines from other precursors. For instance, a highly enantioselective difunctionalization of azetines has been developed to access chiral 2,3-disubstituted azetidines. nih.gov Another approach involves the synthesis of chiral azetidin-3-ones from chiral N-propargylsulfonamides, which can then be further functionalized. nih.gov

Application in the Synthesis of Specific Chemical Intermediates for Advanced Molecular Architectures (e.g., for Baricitinib intermediates)

1-Benzylazetidin-3-ol is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor. nih.govscienceopen.com In the synthesis of Baricitinib, 1-benzylazetidin-3-ol is debenzylated and the resulting azetidin-3-ol is further functionalized to introduce the ethylsulfonyl group and the pyrazole (B372694) moiety. nih.govgoogle.com The use of 1-benzylazetidin-3-ol provides a more efficient and industrially scalable route compared to other synthetic strategies. nih.govscienceopen.com

Spectroscopic and Computational Characterization Methodologies in Azetidine Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone in the analysis of novel compounds. Techniques such as NMR, Mass Spectrometry, and Infrared Spectroscopy provide detailed information about the molecular framework and the functional groups present.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. For 1-Benzylazetidin-3-ol (B1275582), the ¹H NMR spectrum exhibits characteristic signals for the protons of the benzyl (B1604629) group and the azetidine (B1206935) ring. A 2019 study by Cui et al. reported the following ¹H NMR spectral data for 1-Benzylazetidin-3-ol in a deuterated chloroform (B151607) (CDCl₃) solvent. scienceopen.com

| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment |

| 7.21–7.34 | multiplet (m) | 5H | Aromatic protons of the benzyl group |

| 4.40–4.44 | multiplet (m) | 1H | CH-OH proton on the azetidine ring |

| 3.60–3.70 | multiplet (m) | 4H | Benzylic CH₂ and two CH₂ protons on the azetidine ring |

| 2.96–2.99 | multiplet (m) | 2H | Two CH₂ protons on the azetidine ring |

| 2.40–2.46 | multiplet (m) | 1H | Hydroxyl (-OH) proton |

Table 1: ¹H NMR Spectral Data for 1-Benzylazetidin-3-ol. scienceopen.com

¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the types of carbon atoms in a molecule. In the ¹³C NMR spectrum of azetidinium derivatives, the carbon atoms of the strained four-membered ring have characteristic chemical shifts. Specifically, the methylene (B1212753) (-CH₂-) groups of the azetidine ring typically appear at approximately 70 ppm. google.com This distinct signal helps to confirm the presence of the azetidine core structure.

¹⁵N and ¹⁹F NMR: Nitrogen-15 and Fluorine-19 NMR are specialized techniques that would be employed if the molecule were isotopically labeled with ¹⁵N or contained fluorine atoms. For the standard 1-Benzylazetidin-3-ol hydrochloride, these techniques are not typically used but remain valuable tools for mechanistic studies or for the analysis of fluorinated analogues.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

MS: For 1-Benzylazetidin-3-ol, the expected molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm its molecular weight. Common fragmentation patterns would likely involve the cleavage of the benzyl group (C₇H₇, m/z = 91) or the loss of a water molecule (H₂O) from the hydroxyl group.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. This technique can distinguish between compounds with the same nominal mass but different chemical formulas, offering unambiguous confirmation of the compound's identity.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-Benzylazetidin-3-ol, the IR spectrum would show characteristic absorption bands:

A broad band in the region of 3200–3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. researchgate.net

Multiple sharp peaks between 1450 and 1600 cm⁻¹ corresponding to the C=C stretching vibrations within the aromatic benzyl group.

A C-N stretching vibration for the azetidine ring, typically observed around 1200 cm⁻¹. researchgate.net

These key signals collectively confirm the presence of the hydroxyl, benzyl, and azetidine functionalities.

Advanced Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for both the purification of synthesized compounds and the analytical assessment of their purity.

Column chromatography is a preparative technique used to purify individual chemical compounds from a mixture. In the context of azetidine synthesis, it is a common method for purification. researchgate.net For instance, the purification of 1-Benzylazetidin-3-ol can be achieved using flash column chromatography with silica (B1680970) gel as the stationary phase. nih.gov A solvent system, such as a mixture of dichloromethane (B109758) and methanol (B129727), is used as the mobile phase to elute the compound from the column. ambeed.com While effective, some large-scale industrial processes are optimized to avoid this step to improve efficiency. researchgate.net

HPLC and UPLC are powerful analytical techniques used to separate, identify, and quantify components in a mixture. They are routinely used to assess the purity of pharmaceutical intermediates like 1-Benzylazetidin-3-ol.

HPLC: High-Performance Liquid Chromatography is a standard method for purity assessment in organic synthesis. An optimized process for preparing 1-Benzylazetidin-3-ol utilized HPLC to confirm the purity of the final product, with supporting documents providing the corresponding chromatograms. acs.org Purity levels are often reported as a percentage of the total peak area in the chromatogram. researchgate.net

UPLC: Ultra-Performance Liquid Chromatography is a more recent technique that uses smaller particle sizes in the column stationary phase and higher pressures than HPLC. This results in faster analysis times and improved resolution, making it a valuable tool for high-throughput analysis and for separating closely related impurities from the main compound.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) has proven to be a powerful method for investigating the conformational preferences and electronic characteristics of azetidine-containing molecules. By solving the Schrödinger equation within the framework of DFT, researchers can obtain optimized molecular geometries, vibrational frequencies, and various electronic properties.

A study on 1-benzhydrylazetidin-3-ol, a related compound, utilized DFT calculations to analyze its structural parameters. The theoretical findings were found to be in good agreement with experimental data, validating the computational approach. researchgate.net Such studies often involve the use of specific basis sets, such as B3LYP/6-31G(d), to achieve a balance between computational cost and accuracy. researchgate.net The analysis of vibrational spectra, including IR and Raman, is also a common application of DFT, where calculated frequencies, after appropriate scaling, can aid in the assignment of experimental bands. researchgate.net

The conformation of the azetidine ring itself is a subject of significant interest. The four-membered ring is not planar and can exist in puckered conformations. The nature and orientation of substituents on the ring can significantly influence the preferred conformation. researchgate.net For instance, in N-alkyl 2-oxazolinylazetidines, DFT calculations, in conjunction with NOESY experiments, have been used to determine the relative stereochemistry between substituents on the nitrogen atom and the azetidine ring. nih.gov These studies revealed that the anti-arrangement is often favored. nih.gov

Furthermore, DFT is employed to calculate key electronic properties that govern a molecule's behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Representative DFT-Calculated Electronic Properties of Azetidine Derivatives

| Property | Description | Typical Application in Azetidine Research |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Determination of bond lengths, bond angles, and dihedral angles to understand the 3D structure and puckering of the azetidine ring. |

| Vibrational Frequencies | The frequencies at which the molecule's bonds vibrate. | Assignment of experimental IR and Raman spectra to confirm the molecular structure. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability of the molecule to donate electrons; important for predicting reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability of the molecule to accept electrons; important for predicting reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A measure of the molecule's excitability and chemical reactivity. |

| Mulliken Atomic Charges | A method for partitioning the electron density among the atoms. | Provides insight into the charge distribution within the molecule and potential sites for electrostatic interactions. |

This table is a generalized representation based on common applications of DFT in heterocyclic chemistry and is not specific to this compound due to a lack of specific literature data.

Computational modeling, particularly using DFT, is instrumental in elucidating reaction mechanisms and predicting the reactivity of azetidines. mit.eduwikipedia.org By calculating the energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction and identify the most favorable pathway.

For example, computational studies have been crucial in understanding the regioselectivity of reactions involving azetidines. In the copper-catalyzed photoredox cyclization of ynamides to form azetidines, DFT calculations helped to explain the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway by demonstrating that the former is kinetically favored. nih.gov Similarly, in the La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines to produce azetidines, DFT calculations provided insight into the observed regioselectivity. frontiersin.org

Computational models have also been successfully used to predict the outcome of reactions for synthesizing azetidines. In the context of the aza Paternò-Büchi reaction, a photocycloaddition for azetidine synthesis, computational modeling helped to establish rules for predicting successful reactant pairings. acs.org By calculating frontier orbital energies of the reactants, researchers could prescreen potential substrates and predict which combinations would likely lead to the desired azetidine product. mit.eduacs.org This predictive power can significantly reduce the amount of trial-and-error experimentation required in the laboratory. mit.edu

Furthermore, computational modeling can rationalize the stereochemical outcome of reactions. In the study of α-lithiation of N-alkyl 2-oxazolinylazetidines, DFT calculations supported the experimental observation of a stereoconvergent process, where a configurationally labile lithiated intermediate funnels towards the thermodynamically most stable diastereomer. nih.gov

Table 2: Application of Computational Modeling in Azetidine Reactivity Studies

| Computational Approach | Application in Azetidine Research | Key Insights Gained |

| Transition State Theory | Locating and characterizing the transition state structures of reactions. | Determining the activation energy barriers for different reaction pathways, thus explaining reaction rates and selectivity. |

| Reaction Pathway Analysis | Mapping the potential energy surface connecting reactants, intermediates, transition states, and products. | Elucidating the step-by-step mechanism of complex reactions, such as cycloadditions and ring-opening reactions. |

| Frontier Molecular Orbital (FMO) Theory | Analyzing the interaction between the HOMO of one reactant and the LUMO of another. | Predicting the feasibility and regioselectivity of pericyclic reactions, like the aza Paternò-Büchi reaction. |

| Thermodynamic Calculations | Calculating the relative energies of isomers and conformers. | Predicting the most stable products and intermediates in a reaction, explaining observed product distributions. |

This table provides a general overview of computational methods applied to azetidine chemistry and is not based on specific data for this compound due to a lack of available literature.

Future Directions in the Research of 1 Benzylazetidin 3 Ol Hydrochloride and Azetidines

Development of Novel and Sustainable Synthetic Methodologies for Azetidine (B1206935) Scaffolds

The synthesis of azetidines has historically been challenging compared to other saturated nitrogen heterocycles. researchgate.netresearchgate.netnih.gov Future research is increasingly focused on developing more efficient, sustainable, and diverse methods for constructing the azetidine core.

Key areas of development include:

Green Chemistry Approaches: Moving away from harsh reagents and reaction conditions is a major goal. This includes the use of environmentally benign solvents like cyclopentyl methyl ether (CPME), which is a safer and more sustainable alternative to traditional solvents. uniba.ituniba.it Microwave-assisted synthesis in aqueous media also represents a greener, more efficient route for cyclocondensation reactions. organic-chemistry.org

Novel Cyclization Strategies: Traditional methods often rely on the cyclization of γ-amino alcohols. acs.org Modern variations are improving upon this, such as using 1,1'-carbonyldiimidazole (B1668759) (CDI) to mediate the cyclization of γ-amino alcohols for synthesizing enantiopure cis-substituted azetidines. acs.org Another innovative approach involves a relay catalysis strategy for the [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diester and aromatic amines. organic-chemistry.org

Strain-Release Synthesis: The high ring strain of azabicyclo[1.1.0]butanes (ABBs) can be harnessed for the modular construction of azetidines. organic-chemistry.orgchemrxiv.org This method involves the generation of an azabicyclo[1.1.0]butyl lithium intermediate, which, after trapping with a boronic ester and N-protonation, undergoes a 1,2-migration to cleave the central C-N bond, thereby relieving ring strain and forming the azetidine ring. organic-chemistry.org

Reduction of β-Lactams: The reduction of readily available β-lactams (azetidin-2-ones) remains one of the most utilized methods for azetidine synthesis. acs.orgmagtech.com.cn Future work will likely focus on developing more selective and milder reducing agents to complement established reagents like diborane (B8814927) and lithium aluminum hydride. acs.org

| Methodology | Description | Advantages | Key Research Focus |

|---|---|---|---|

| Sustainable Cyclization | Use of green solvents (e.g., CPME) and energy sources (e.g., microwaves) for intramolecular C-N bond formation. uniba.itorganic-chemistry.org | Reduced environmental impact, increased safety. uniba.ituniba.it | Expanding substrate scope and scalability. |

| Strain-Release Synthesis | Utilizes highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) to drive the formation of the azetidine ring. organic-chemistry.orgchemrxiv.org | Modular, allows for dense functionalization. chemrxiv.org | Development of new strained precursors and reaction partners. |

| β-Lactam Reduction | Chemical reduction of the amide carbonyl in an azetidin-2-one (B1220530) to an amine. acs.orgmagtech.com.cn | Access to a wide variety of starting materials. acs.org | Discovery of milder and more selective reducing agents. |

| Photocycloaddition (aza Paternò–Büchi) | A [2+2] photocycloaddition between an imine and an alkene to form an azetidine. magtech.com.cnnih.gov | Direct construction of the four-membered ring. nih.gov | Overcoming limitations like narrow scope and competing side reactions. nih.gov |

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of azetidines is largely governed by their ring strain, which allows for unique chemical transformations not readily observed in less strained systems like pyrrolidines. rsc.orgrsc.org Future research will delve deeper into this reactivity to unlock new synthetic pathways.

Ring-Opening and Expansion Reactions: Substituted azetidines are excellent precursors for creating larger, highly functionalized heterocycles through nucleophilic ring-opening or ring-expansion reactions. rsc.org These transformations can yield valuable structures such as pyrrolidines, piperidines, and azepanes. rsc.org

Functionalization at Novel Positions: While much is known about modifying the nitrogen substituent, research into the direct functionalization of the azetidine ring itself is a burgeoning field. For instance, the reactivity of α-lithiated N-Boc-azetidines has been investigated, revealing unexpected pathways like regioselective functionalization and self-condensation, which opens doors to new azetidine-based peptidomimetics. nih.gov

Unprecedented Rearrangements: The reaction of azetidine-2,3-diones with nucleophiles like water or amines can lead to a remarkable one-step synthesis of α-amino acids and dipeptides through a process hypothesized to involve CO extrusion. nih.gov Exploring the mechanisms of such novel transformations is a key future direction. nih.gov

Stereoselective Reactions: The development of methods to control the stereochemistry of substituents on the azetidine ring is crucial. For example, enantiomerically enriched N-alkyl 2-oxazolinylazetidines have been shown to undergo exclusive α-lithiation, leading to chiral N-alkyl-2,2-disubstituted azetidines. researchgate.net

Advanced Applications in Complex Molecule Synthesis and Chemical Biology Tools

The unique structural and chemical properties of azetidines make them highly valuable in more complex settings, moving beyond their role as simple building blocks.

Scaffolds for CNS-Focused Libraries: Densely functionalized azetidine ring systems can be elaborated into a wide variety of fused, bridged, and spirocyclic ring systems. acs.orgnih.gov These scaffolds are being used to generate lead-like molecules for targeting the central nervous system (CNS), with studies showing high permeability in assays that predict blood-brain barrier penetration. nih.gov

Peptidomimetics and Constrained Analogues: The rigid azetidine ring is an excellent tool for creating conformationally constrained peptidomimetics. rsc.orgnih.gov Its incorporation can lead to improved metabolic stability and receptor affinity. nih.govresearchgate.net The unexpected self-condensation of lithiated N-Boc-2-arylazetidines provides a novel route to such structures. nih.gov

Chemical Biology Probes: Azetidines are being explored as components of chemical biology tools. For example, theoretical studies on azetidine derivatives serve as models for understanding DNA repair mechanisms, specifically the photocycloreversion of DNA lesions that may proceed through a four-membered heterocyclic intermediate. nih.gov Their unique photochemical reactivity makes them candidates for developing photo-switchable biological probes. acs.org

| Application Area | Description | Significance | Example |

|---|---|---|---|

| CNS Drug Discovery | Use of azetidine cores to build fused, bridged, and spirocyclic scaffolds for CNS-targeted libraries. acs.orgnih.gov | Provides access to novel, lead-like molecules with favorable pharmacokinetic properties for CNS penetration. nih.gov | Synthesis of a 1976-membered library of spirocyclic azetidines for screening. acs.org |

| Peptidomimetics | Incorporation of the rigid azetidine structure into peptide backbones to restrict conformation. rsc.orgnih.gov | Enhances metabolic stability and can improve binding affinity to biological targets. nih.govresearchgate.net | Constrained peptidomimetics from the self-condensation of α-lithiated N-Boc-azetidines. nih.gov |

| Chemical Biology | Use as models for biological processes or as components of functional probes. nih.gov | Aids in understanding complex biological mechanisms like DNA repair. nih.gov | Azetidine derivatives used in quantum-chemical studies of DNA photolyase mechanisms. nih.gov |

Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The synergy between azetidine chemistry and modern technologies is paving the way for safer, more efficient, and previously unattainable synthetic transformations.

Flow Chemistry: Continuous flow synthesis is particularly well-suited for handling reactive intermediates in azetidine chemistry. uniba.itnih.gov The generation and functionalization of lithiated azetidines and azetines, which can be unstable in batch processes, are more manageable and can be performed at higher temperatures in flow reactors. uniba.ituniba.itnih.gov This technology enables safer, more robust, and sustainable processes compared to traditional batch methods. uniba.it A telescoped continuous flow protocol has been developed for the synthesis of azetidine boronic esters. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions, enabling new C-C bond formations. chemrxiv.orgdigitellinc.com This technology has been successfully applied to the functionalization of azetidines. For instance, 3-aryl-3-carboxylic acid azetidines can be converted into tertiary benzylic azetidine radicals, which then undergo conjugate addition to activated alkenes. chemrxiv.orgdigitellinc.com This method provides access to valuable and previously unexplored medicinally relevant chemical space. chemrxiv.org Another innovative approach uses radical strain-release photocatalysis with azabicyclo[1.1.0]butanes to access densely functionalized azetidines in a single step. chemrxiv.org

Q & A

Basic Research Questions

Q. What is an optimized synthetic route for 1-Benzylazetidin-3-ol Hydrochloride, and how does it minimize byproduct formation?

- Methodological Answer : A robust synthesis involves using benzylamine as a low-cost starting material. The process reduces di(3-chloro-2-hydroxypropyl) benzylamine byproduct formation through controlled reaction conditions (e.g., temperature, stoichiometry). Subsequent hydrogenolysis or acidic hydrolysis converts 1-benzylazetidin-3-ol to the hydrochloride salt . Key steps include:

- Ring closure : Using epichlorohydrin or similar epoxides.

- Purification : Recrystallization or column chromatography to isolate the intermediate.

- Hydrochloride formation : Treatment with HCl gas or concentrated HCl in a solvent like ethanol.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR spectroscopy : - and -NMR to confirm the azetidine ring structure and benzyl substitution pattern.

- HPLC : For purity assessment (e.g., using a C18 column with UV detection at 210–260 nm).

- Melting point analysis : Compare observed values with literature data (e.g., CAS: 148644-09-1 for related analogs) .

- Elemental analysis : Validate C, H, N, and Cl content.

Q. What safety precautions are critical when handling azetidine derivatives like this compound?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Incompatibilities : Avoid contact with strong oxidizers, amines, or moisture to prevent exothermic decomposition.

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance ring-closure efficiency.

- Catalyst screening : Test bases like triethylamine or DBU to accelerate intermediate formation.

- Temperature control : Maintain reflux conditions (70–90°C) to balance reaction rate and byproduct suppression.

- Scale-up considerations : Use continuous flow reactors for reproducible large-scale synthesis .

Q. What mechanistic insights explain the formation of di(3-chloro-2-hydroxypropyl) benzylamine as a byproduct, and how is it mitigated?

- Methodological Answer :

- Mechanism : Competitive nucleophilic attack by benzylamine on epichlorohydrin at both the terminal and central carbons of the epoxide.

- Mitigation strategies :

- Stoichiometric control : Limit excess benzylamine.

- Stepwise addition : Gradual introduction of epichlorohydrin to favor azetidine ring formation.

- Byproduct removal : Liquid-liquid extraction or fractional distillation .

Q. How do structural modifications (e.g., substituents on the azetidine ring) affect the physicochemical properties of this compound?

- Methodological Answer :

- Comparative studies : Synthesize analogs (e.g., 3-methoxyazetidine hydrochloride, CAS: 124668-46-8) and evaluate:

- Solubility : LogP measurements in aqueous/organic phases.

- Stability : pH-dependent degradation studies via HPLC.

- Bioactivity : Receptor binding assays to assess pharmacological potential .

Q. What advanced spectroscopic methods can resolve ambiguities in stereochemical assignments for azetidine derivatives?

- Methodological Answer :

- 2D NMR : - COSY and NOESY to determine spatial proximity of protons.

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction.

- Vibrational circular dichroism (VCD) : Differentiate enantiomers in chiral azetidine derivatives .

Data Contradiction and Resolution

Q. Discrepancies in reported melting points for this compound analogs: How should researchers validate data?

- Methodological Answer :

- Cross-reference CAS entries : Compare values from peer-reviewed journals vs. supplier catalogs (e.g., CAS: 18621-18-6 for azetidin-3-ol hydrochloride).

- Reproduce measurements : Use calibrated equipment and standardized heating rates.

- Purity verification : Couple melting point analysis with HPLC to confirm sample integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.